molecular formula C6H7NO3 B13084988 1-Cyano-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

1-Cyano-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

Cat. No.: B13084988
M. Wt: 141.12 g/mol
InChI Key: DHLZQRYLNIZACO-UHFFFAOYSA-N
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Description

1-Cyano-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a cyano group and a hydroxymethyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyano-2-(hydroxymethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of a cyclopropane derivative with a cyano group and subsequent hydroxymethylation. The reaction conditions often include the use of strong bases and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the industrial process.

Chemical Reactions Analysis

Types of Reactions

1-Cyano-2-(hydroxymethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The hydroxymethyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

1-Cyano-2-(hydroxymethyl)cyclopropane-1-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyano-2-(hydroxymethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the hydroxymethyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Cyano-1-cyclopropanecarboxylic acid: A similar compound with a cyano group but lacking the hydroxymethyl group.

    1-Cyano-2-(methyl)cyclopropane-1-carboxylic acid: A compound with a methyl group instead of a hydroxymethyl group.

Uniqueness

1-Cyano-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is unique due to the presence of both the cyano and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H7NO3/c7-3-6(5(9)10)1-4(6)2-8/h4,8H,1-2H2,(H,9,10)

InChI Key

DHLZQRYLNIZACO-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C#N)C(=O)O)CO

Origin of Product

United States

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